molecular formula C9H5ClF2N2O2S B5395331 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole

4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole

Cat. No. B5395331
M. Wt: 278.66 g/mol
InChI Key: APXPFRVANICWRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole, commonly known as CFTR-Inhibitor-172, is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene can cause cystic fibrosis, a life-threatening disease that affects the lungs, pancreas, and other organs. CFTR-Inhibitor-172 has been widely used in scientific research to study the function and regulation of CFTR, as well as to develop new therapies for cystic fibrosis.

Mechanism of Action

4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 acts by binding to a specific site on the 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole protein, known as the ATP-binding site, and preventing the hydrolysis of ATP, which is required for 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole to function as a chloride channel. By inhibiting 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole activity, 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 reduces the transport of chloride ions across cell membranes, which can have various physiological effects depending on the cell type and context.
Biochemical and physiological effects:
4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 has been shown to have various biochemical and physiological effects depending on the cell type and context. In epithelial cells, 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 reduces the secretion of chloride ions into the airway surface liquid, which can lead to the formation of mucus plugs and bacterial infections in the lungs. In sweat glands, 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 reduces the secretion of chloride ions into sweat, which can lead to the development of heat stroke and other heat-related illnesses. 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 has also been shown to reduce the secretion of digestive enzymes from the pancreas, which can lead to malnutrition and other complications in cystic fibrosis patients.

Advantages and Limitations for Lab Experiments

4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 has several advantages as a research tool, including its high potency and specificity for 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole. It has been extensively validated in various cell types and animal models, and its mechanism of action is well-understood. However, 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions. It is also important to note that 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 is not suitable for use in clinical trials or as a therapeutic agent due to its potential toxicity and lack of selectivity for mutant 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole proteins.

Future Directions

There are several future directions for research on 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 and its applications in cystic fibrosis and other diseases. One area of focus is the development of more potent and selective 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole inhibitors that can overcome the limitations of 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172. Another area of focus is the use of 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 in combination with other drugs or therapies to enhance its efficacy and reduce its toxicity. Finally, there is a need for further research on the physiological effects of 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole inhibition and its potential role in other diseases beyond cystic fibrosis.

Synthesis Methods

4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 can be synthesized using a multi-step process that involves the reaction of 4-chloro-1H-pyrazole with 2,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 has been extensively used in scientific research to study the function and regulation of 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole. It has been shown to inhibit 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-mediated chloride transport in various cell types, including epithelial cells, and to reduce the activity of mutant 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole proteins that cause cystic fibrosis. 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole-Inhibitor-172 has also been used to investigate the role of 4-chloro-1-[(2,5-difluorophenyl)sulfonyl]-1H-pyrazole in other physiological processes, such as sweat gland function and pancreatic secretion.

properties

IUPAC Name

4-chloro-1-(2,5-difluorophenyl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2O2S/c10-6-4-13-14(5-6)17(15,16)9-3-7(11)1-2-8(9)12/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXPFRVANICWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)N2C=C(C=N2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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